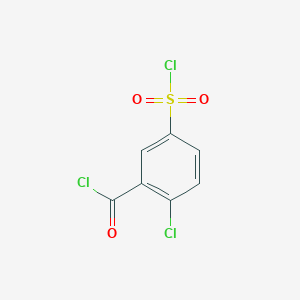
4-Amino-6-chloropicolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-chloropicolinic acid: is a heterocyclic organic compound with the molecular formula C6H5ClN2O2 and a molecular weight of 172.57 g/mol . It is a derivative of picolinic acid, characterized by the presence of an amino group at the 4-position and a chlorine atom at the 6-position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-chloropicolinic acid typically involves the chlorination of picolinic acid followed by amination. One common method includes the reaction of 6-chloropicolinic acid with ammonia or an amine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or water, with the temperature maintained between 50-100°C to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and purity of the final product . The compound is typically purified through crystallization or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-6-chloropicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxyl or alkoxy groups under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the amino group.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed:
Substitution Reactions: Products such as 4-amino-6-hydroxypicolinic acid or 4-amino-6-alkoxypicolinic acid.
Oxidation Reactions: 4-nitro-6-chloropicolinic acid.
Reduction Reactions: this compound derivatives with reduced functional groups.
Applications De Recherche Scientifique
Chemistry: 4-Amino-6-chloropicolinic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . Its unique structure allows for the creation of complex molecules with potential therapeutic and agricultural applications.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific enzymes and receptors, providing insights into their functions and mechanisms .
Medicine: The compound is explored for its potential use in drug development. Its derivatives have shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 4-Amino-6-chloropicolinic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The amino and chlorine groups on the pyridine ring allow the compound to form hydrogen bonds and other interactions with target molecules, modulating their activity . This can lead to changes in cellular processes and biochemical pathways, which are exploited in various applications, including drug development and biochemical research .
Comparaison Avec Des Composés Similaires
- 4-Amino-6-chloropyridine-2-carboxylic acid
- 4-Amino-6-chloronicotinic acid
- 4-Amino-6-chloropyridine-3-carboxylic acid
Comparison: 4-Amino-6-chloropicolinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties . Compared to similar compounds, it exhibits different reactivity and interaction profiles with molecular targets, making it valuable for specific applications in research and industry .
Propriétés
IUPAC Name |
4-amino-6-chloropyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-2-3(8)1-4(9-5)6(10)11/h1-2H,(H2,8,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSUQLVGYOIGIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678182 |
Source


|
| Record name | 4-Amino-6-chloropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
546141-56-4 |
Source


|
| Record name | 4-Amino-6-chloropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[(1H,1H,2H,2H-perfluorooctyl)dimethylsiloxy]chloromethylsilane](/img/structure/B6593318.png)











